N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide
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Overview
Description
N-(4-{[(2-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide, also known by its chemical formula C₁₆H₁₃BrN₂O₄S, is a complex organic compound. Let’s break down its structure:
- The core structure consists of a quinoxaline ring system.
- The compound contains a bromophenyl group attached to the quinoxaline ring.
- The carbamoyl group is linked to the bromophenyl moiety.
- An acetamide group is also present, connected to the quinoxaline ring.
Preparation Methods
Synthetic Routes::
Bromination and Cyclization:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
- Detailed industrial methods are proprietary, but they follow similar principles as the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions::
Bromination: The bromophenyl group can undergo bromination using N-bromosuccinimide (NBS) as the bromine source.
Amide Hydrolysis: Treatment with acid or base leads to hydrolysis of the amide group.
Reduction: The quinoxaline ring can be reduced using suitable reducing agents.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
- NBS for bromination.
- Acid or base for amide hydrolysis.
- Reducing agents (e.g., LiAlH₄) for ring reduction.
- Nucleophiles (e.g., amines) for substitution.
- Brominated derivatives.
- Hydrolyzed products.
- Reduced quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study cellular processes.
Materials Science: Explored for applications in organic electronics and sensors.
Mechanism of Action
Targets: Specific molecular targets remain an active area of research.
Pathways: Likely interacts with cellular signaling pathways due to its structural features.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoxaline, bromophenyl, and acetamide groups sets it apart.
Similar Compounds: Related compounds include other quinoxalines, amides, and brominated derivatives.
Properties
Molecular Formula |
C19H17BrN4O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C19H17BrN4O3/c1-12(25)23(2)18-19(27)24(16-10-6-5-9-15(16)22-18)11-17(26)21-14-8-4-3-7-13(14)20/h3-10H,11H2,1-2H3,(H,21,26) |
InChI Key |
KCVJATLVRRHPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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